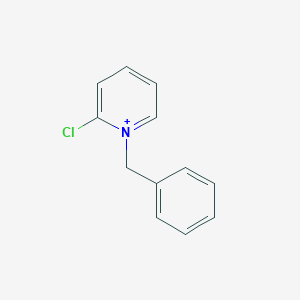
1-Benzyl-2-chloropyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-chloropyridinium is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quaternary ammonium salt with the chemical formula C12H11ClN. It has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Applications De Recherche Scientifique
1-Benzyl-2-chloropyridinium has been used in various scientific research applications, such as in the study of ion channels, membrane transport, and cell signaling. It has been shown to inhibit the activity of the potassium channel, which affects the electrical activity of cells. This compound has also been used in the study of the transport of neurotransmitters across the cell membrane. In addition, 1-Benzyl-2-chloropyridinium has been used in the study of the mechanism of action of various drugs and toxins.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-chloropyridinium is related to its ability to inhibit the activity of ion channels. Specifically, this compound has been shown to inhibit the activity of the potassium channel, which affects the electrical activity of cells. This inhibition leads to depolarization of the cell membrane and an increase in calcium influx, which can trigger various cellular responses.
Effets Biochimiques Et Physiologiques
1-Benzyl-2-chloropyridinium has been shown to have various biochemical and physiological effects. For example, it has been shown to increase the release of neurotransmitters, such as acetylcholine and dopamine. It has also been shown to affect the activity of enzymes, such as protein kinase C and phospholipase A2. In addition, this compound has been shown to affect the activity of ion channels, such as the potassium channel and the calcium channel.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Benzyl-2-chloropyridinium in lab experiments is its ability to selectively inhibit the activity of ion channels. This makes it a useful tool for studying the role of ion channels in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and tissues.
Orientations Futures
There are several future directions for the study of 1-Benzyl-2-chloropyridinium. One direction is the development of more selective inhibitors of ion channels. Another direction is the study of the role of ion channels in various diseases, such as cancer and neurological disorders. In addition, the use of 1-Benzyl-2-chloropyridinium in drug discovery and development is an area that requires further investigation. Overall, the study of 1-Benzyl-2-chloropyridinium has the potential to contribute to a better understanding of cellular processes and the development of new therapeutic agents.
Méthodes De Synthèse
1-Benzyl-2-chloropyridinium can be synthesized using different methods, such as the reaction of benzyl chloride with 2-chloropyridine in the presence of a base, or by the reaction of benzylamine with 2-chloropyridine followed by quaternization with a suitable alkylating agent. The yield of the synthesis method depends on the reaction conditions and the purity of the starting materials.
Propriétés
Numéro CAS |
13760-92-4 |
|---|---|
Nom du produit |
1-Benzyl-2-chloropyridinium |
Formule moléculaire |
C12H11ClN+ |
Poids moléculaire |
204.67 g/mol |
Nom IUPAC |
1-benzyl-2-chloropyridin-1-ium |
InChI |
InChI=1S/C12H11ClN/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-9H,10H2/q+1 |
Clé InChI |
AMKSBLQQTYBPGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl |
Synonymes |
1-benzyl-2-chloropyridinium BCPB bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



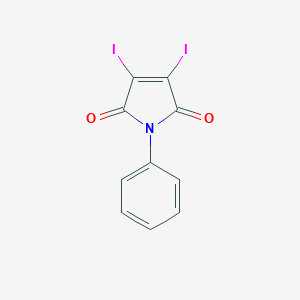
![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)
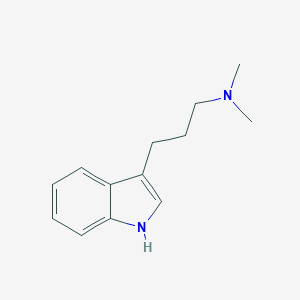
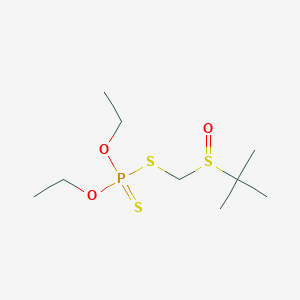
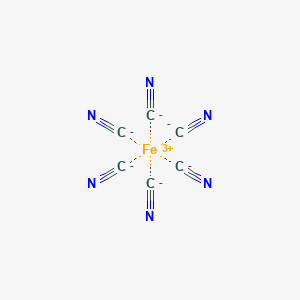
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
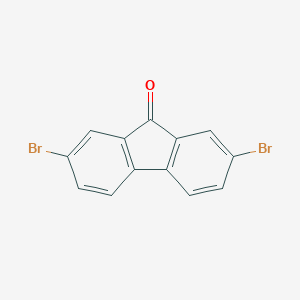
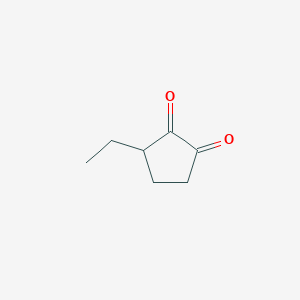
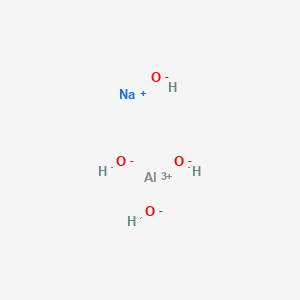
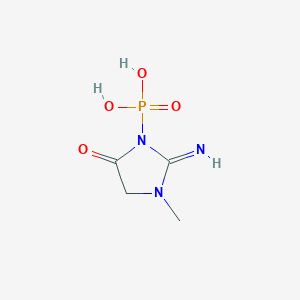
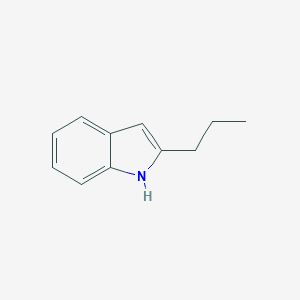
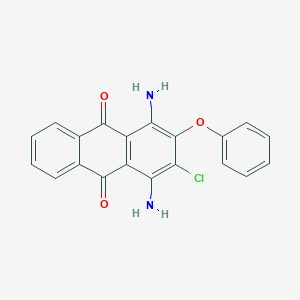
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)